4-(3-Phenyl-1-benzofuran-2-yl)aniline
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Overview
Description
4-(3-Phenylbenzofuran-2-yl)aniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 4-(3-Phenylbenzofuran-2-yl)aniline consists of a benzofuran ring fused with a phenyl group and an aniline moiety, making it a unique and potentially valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylbenzofuran-2-yl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of benzofuran followed by reduction to introduce the aniline group.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated benzofuran derivative with aniline.
Industrial Production Methods
Industrial production of 4-(3-Phenylbenzofuran-2-yl)aniline may involve large-scale nitration and reduction processes, or the use of continuous flow reactors for palladium-catalyzed amination. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylbenzofuran-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced benzofuran derivatives
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives
Scientific Research Applications
4-(3-Phenylbenzofuran-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Phenylbenzofuran-2-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Phenylbenzofuran: Lacks the aniline moiety but shares the benzofuran core.
Aniline Derivatives: Compounds with aniline groups but different core structures.
Uniqueness
4-(3-Phenylbenzofuran-2-yl)aniline is unique due to its combination of a benzofuran ring, phenyl group, and aniline moiety.
Properties
CAS No. |
32516-38-4 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(3-phenyl-1-benzofuran-2-yl)aniline |
InChI |
InChI=1S/C20H15NO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H,21H2 |
InChI Key |
SAIJVNZJDBPKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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